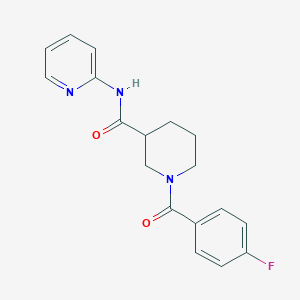![molecular formula C20H21N5O B4512671 N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide](/img/structure/B4512671.png)
N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide
説明
N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in 1995 by John W. Huffman, hence the name JWH. Since then, it has gained popularity among recreational drug users due to its psychoactive effects. However,
作用機序
N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide exerts its effects by binding to the cannabinoid receptors, particularly the CB1 receptor, which is predominantly expressed in the central nervous system. This binding activates the receptor and triggers a cascade of intracellular signaling events that ultimately lead to the biological effects of N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide. These effects include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels.
Biochemical and Physiological Effects
N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide has been shown to produce a wide range of biochemical and physiological effects in various animal models and cell culture systems. These effects include the modulation of pain sensation, the suppression of inflammation, the reduction of tumor growth, and the improvement of cognitive function. However, the exact mechanisms underlying these effects are still not fully understood.
実験室実験の利点と制限
N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide has several advantages for laboratory experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be easily quantified using various assays and techniques. However, N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide also has several limitations, including its potential toxicity, variability, and lack of specificity. These limitations must be taken into account when designing and interpreting experiments involving N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide.
将来の方向性
There are several future directions for research on N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide, including the following:
1. Investigation of the structure-activity relationship of N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide and its analogs to identify more potent and selective compounds.
2. Evaluation of the potential therapeutic applications of N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide in various medical conditions, including pain, inflammation, and cancer.
3. Elucidation of the molecular mechanisms underlying the effects of N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide on the cannabinoid receptors and other signaling pathways.
4. Development of novel drug delivery systems for N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide to improve its pharmacokinetic and pharmacodynamic properties.
5. Investigation of the potential adverse effects of N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide on human health and the environment.
Conclusion
In conclusion, N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide is a synthetic cannabinoid that has been extensively studied for its pharmacological properties and potential therapeutic applications. It acts as a potent agonist of the cannabinoid receptors and produces a wide range of biochemical and physiological effects. However, N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide also has several limitations that must be taken into account when designing and interpreting experiments involving this compound. Further research is needed to fully understand the mechanisms underlying the effects of N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide and to identify its potential therapeutic applications.
科学的研究の応用
N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide has been extensively studied for its pharmacological properties and potential therapeutic applications. It acts as a potent agonist of the cannabinoid receptors, which are involved in various physiological processes such as pain sensation, appetite regulation, and immune function. Therefore, N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-3-carboxamide has been investigated for its potential use in the treatment of various medical conditions such as chronic pain, cancer, and neurodegenerative disorders.
特性
IUPAC Name |
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-13(2)11-17(19-24-23-18-9-5-6-10-25(18)19)22-20(26)15-12-21-16-8-4-3-7-14(15)16/h3-10,12-13,17,21H,11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUZXDHVVYPFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-[3-(methylthio)phenyl]-1H-indole-4-carboxamide](/img/structure/B4512588.png)
![N-cyclohexyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512591.png)
![N,4-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4512595.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B4512612.png)
![2-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4512614.png)
![N-(4-tert-butylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512620.png)
![1-{[2-(benzylamino)-1,3-thiazol-4-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4512627.png)
![N-(2-methoxybenzyl)-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide](/img/structure/B4512630.png)
![N-[3-(methoxymethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B4512639.png)


![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4512666.png)
![5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4512676.png)
![3-({4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B4512678.png)